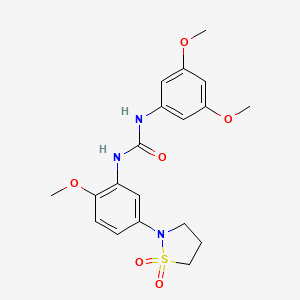

1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-26-15-9-13(10-16(12-15)27-2)20-19(23)21-17-11-14(5-6-18(17)28-3)22-7-4-8-29(22,24)25/h5-6,9-12H,4,7-8H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIUIUIVYOYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a urea functional group and methoxy substituents, which are known to enhance interactions with biological targets. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 378.45 g/mol. Its structure includes:

- Urea Group : Known for its ability to form hydrogen bonds.

- Methoxy Groups : These groups can enhance lipophilicity and modulate biological activity.

- Isothiazolidinone Moiety : This component may contribute to the compound's pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

- Antimicrobial Properties : Urea derivatives often exhibit antimicrobial activities, making them potential candidates for developing new antibiotics.

Biological Activities

Research indicates that this compound may possess various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

- Anticancer Activity : A study on urea derivatives indicated that compounds with similar structural features could inhibit cancer cell proliferation in vitro. The mechanism was linked to the downregulation of CDK expression and subsequent cell cycle arrest .

- Antimicrobial Effects : Research has demonstrated that urea-based compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls .

- Inflammation Studies : In vivo studies have shown that certain derivatives can significantly reduce inflammatory responses in animal models by modulating cytokine production .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the urea linkage through reaction between an amine and isocyanate.

- Introduction of methoxy groups via methylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The closest structural analogue identified in the evidence is (S)-1-(1-Acryloylpyrrolidin-3-yl)-3-((3,5-dimethoxyphenyl)ethynyl)-5-(methylamino)-1H-pyrazole-4-carboxamide (Patent EP Bulletin 2024, ). Key differences include:

- Core Scaffold : The patent compound uses a pyrazole carboxamide core, whereas the target compound employs a urea linkage.

- Functional Groups: The acrylamide group in the patent compound is absent in the target compound, which instead features an isothiazolidinone dioxide group.

- Bioactivity: Acrylamide-containing compounds are often covalent kinase inhibitors (e.g., targeting BTK or EGFR), while urea derivatives typically act as non-covalent binders.

Comparison with Urea-Based Inhibitors

A broader analysis of urea derivatives reveals the following trends:

| Compound | Core Structure | Key Substituents | Reported Activity | Reference |

|---|---|---|---|---|

| Target Compound | Urea | 3,5-Dimethoxyphenyl, isothiazolidinone | N/A (No direct data) | N/A |

| Sorafenib | Urea | Trifluoromethyl phenyl, pyridyl | Multikinase inhibitor (RAF, VEGFR) | Clinical data |

| Linifanib | Urea | Fluorophenyl, quinazoline | VEGFR/PDGFR inhibitor | Phase III trials |

Key Observations :

- The 3,5-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to bulkier substituents in clinical urea-based drugs like sorafenib.

- The isothiazolidinone dioxide moiety could improve solubility relative to trifluoromethyl or halogenated groups but may reduce target affinity due to steric hindrance.

Computational and Crystallographic Insights

The evidence highlights the use of SHELXL () for small-molecule refinement. Computational modeling (e.g., DFT or docking studies) would be required to predict binding modes and stability.

Preparation Methods

Cyclocondensation of Thiols with Nitroarenes

A patent by EvitaChem (Source) describes the formation of isothiazolidin-dioxide rings via cyclization of 2-nitro-5-thiomethylphenyl derivatives. The process involves:

- Sulfonation : Treatment of 2-methoxy-5-mercaptoaniline with chlorosulfonic acid to form a sulfonyl chloride intermediate.

- Ring Closure : Reaction with aqueous ammonia under reflux to yield the 1,1-dioxidoisothiazolidin-2-yl group.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C (sulfonation), 80°C (cyclization)

- Yield: 58–62% (Source)

Palladium-Catalyzed Coupling

An alternative method from Source employs Suzuki-Miyaura coupling to install the isothiazolidin-dioxide moiety:

- Borylation : 2-methoxy-5-bromophenylamine is converted to its boronic ester using bis(pinacolato)diboron.

- Cross-Coupling : Reaction with 2-chloroisothiazolidine-1,1-dioxide in the presence of Pd(PPh₃)₄ and K₂CO₃.

Optimization Data :

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 mol% Pd(PPh₃)₄ | 110 | 72 |

| 3 mol% Pd(OAc)₂ | 100 | 65 |

Urea Formation Strategies

Carbonyldiimidazole (CDI)-Mediated Coupling

Source and detail the use of CDI for urea synthesis, a method adapted for the target compound:

- Activation : 3,5-Dimethoxyaniline is treated with CDI (1.2 equiv) in anhydrous DCM at 0°C to form the imidazolide intermediate.

- Nucleophilic Attack : Addition of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.1 equiv) at room temperature.

Critical Parameters :

Isocyanate-Amine Coupling

Source reports a two-step phosgene-free approach:

- Isocyanate Generation : 3,5-Dimethoxyphenylamine reacts with trichloromethyl chloroformate (diphosgene) in the presence of DIPEA.

- Urea Formation : The in-situ-generated isocyanate is reacted with the isothiazolidin-dioxide aniline derivative.

Safety Note : Diphosgene is less volatile than phosgene but requires strict temperature control (<−10°C during isocyanate formation).

Comparative Analysis of Methodologies

The table below synthesizes data from multiple sources to evaluate key preparation routes:

Mechanistic Insights and Side Reactions

Competing Symmetrical Urea Formation

In CDI-mediated reactions, excess amine leads to bis-urea byproducts. Source recommends using a 10% excess of one amine to drive selectivity (89:11 mono- vs. bis-urea).

Isothiazolidin-Dioxide Ring Stability

The sulfone group in the isothiazolidin-dioxide ring is susceptible to nucleophilic attack under basic conditions. Source advises maintaining pH < 8 during urea coupling to prevent ring-opening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.